tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate
Description
tert-Butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate: is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Properties
Molecular Formula |
C9H14BrN3O2 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-1-methylimidazol-4-yl)carbamate |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)12-6-5-13(4)7(10)11-6/h5H,1-4H3,(H,12,14) |
InChI Key |
BIFBDUUYGJNHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=N1)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole, which is then brominated to obtain 2-bromo-1-methyl-1H-imidazole.
Carbamate Formation: The brominated imidazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted imidazoles.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield various reduced forms of the imidazole ring.
Scientific Research Applications
Chemistry:
Catalysis: Imidazole derivatives, including tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate, are used as ligands in catalytic reactions.
Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Imidazole derivatives are explored for their potential as therapeutic agents, including antimicrobial, antifungal, and anticancer properties.
Biochemical Research: Used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Industry:
Materials Science: Imidazole derivatives are used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
1-Methyl-1H-imidazole: A precursor in the synthesis of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate.
2-Bromo-1-methyl-1H-imidazole: An intermediate in the synthesis process.
tert-Butyl N-(1-methyl-1H-imidazol-4-yl)carbamate: A similar compound without the bromine atom.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its non-brominated counterparts.
Biological Activity
tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, which is known for its versatility in interacting with various biological targets, including enzymes and receptors. The bromine substitution at the 2-position of the imidazole ring enhances its reactivity and biological profile.
Chemical Structure and Properties
The molecular formula of this compound is C9H15BrN3O2. The structure includes a tert-butyl group, a brominated imidazole, and a carbamate functional group, which contributes to its solubility and reactivity.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes or receptors through mechanisms such as:
- Enzyme Inhibition : By binding to the active or allosteric sites of enzymes, it can prevent substrate binding and inhibit catalytic activity.
- Receptor Interaction : The imidazole ring can participate in hydrogen bonding and π-π interactions with receptor sites, influencing various signaling pathways.
Biological Activities
Research indicates several potential biological activities for this compound:
1. Antimicrobial Activity
Studies have explored the compound's potential as an antimicrobial agent. Its structural features may allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms.
2. Anticancer Properties
The compound has been investigated for anticancer activity, particularly through its effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells by modulating intracellular signaling pathways .
3. Enzyme Inhibition
The compound is being studied for its role as an enzyme inhibitor, particularly in the context of metabolic diseases. Its ability to inhibit specific enzymes could lead to therapeutic applications in conditions such as diabetes or obesity.
Research Findings and Case Studies
Recent studies have highlighted the biological activity of this compound:
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring : Cyclization of amido-nitriles using a nickel catalyst.
- Bromination : Introduction of bromine at the 2-position using N-bromosuccinimide (NBS).
- Carbamate Formation : Reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
